FTase-IN-1: A Technical Guide to a Potent Farnesyltransferase Inhibitor
FTase-IN-1: A Technical Guide to a Potent Farnesyltransferase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of FTase-IN-1, a potent and cell-permeable inhibitor of farnesyltransferase (FTase). The document details its chemical structure, key properties, mechanism of action, and relevant experimental protocols, offering a valuable resource for researchers in cancer biology and drug discovery.
Chemical Structure and Properties
FTase-IN-1 is a peptidomimetic small molecule designed to inhibit the enzyme farnesyltransferase. Its chemical identity and key physicochemical properties are summarized below.
Chemical Structure:
-
IUPAC Name: N-[(2S)-2-[[(2R)-2-amino-3-mercaptopropyl]amino]-3-methylbutyl]-L-phenylalanyl-L-methionine[1]
-
SMILES: O=C(N--INVALID-LINK--CCSC)--INVALID-LINK--C)NC--INVALID-LINK--CS">C@@HCC1=CC=CC=C1[1]
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₈N₄O₃S₂ | [1][2] |
| Molecular Weight | 470.69 g/mol | [2] |
| Appearance | White solid | [2] |
| Solubility | Water: 1 mg/mL, DMSO: 5 mg/mL | [2] |
| Cell Permeability | Yes | [2] |
Biological Activity:
| Target | IC₅₀ | Source |
| Farnesyltransferase (FTase) | 21 nM | [2] |
| Geranylgeranyltransferase (GGTase) | 790 nM | [2] |
Mechanism of Action: Inhibition of the Ras Signaling Pathway
FTase-IN-1 exerts its biological effects by inhibiting farnesyltransferase, a key enzyme in the post-translational modification of a variety of cellular proteins, most notably the small GTPase Ras.
Farnesylation is the attachment of a 15-carbon farnesyl pyrophosphate (FPP) lipid moiety to a cysteine residue within a C-terminal "CaaX" box motif of the target protein. This modification is essential for the proper subcellular localization and function of many signaling proteins, including Ras. By attaching the hydrophobic farnesyl group, farnesylated proteins are able to anchor to the inner leaflet of the plasma membrane, a prerequisite for their participation in signal transduction cascades.
FTase-IN-1, as a potent inhibitor of FTase, blocks this critical farnesylation step. In the context of cancer biology, the inhibition of Ras farnesylation is of particular interest. Ras proteins are central regulators of cell growth, proliferation, and survival, and mutations in Ras genes are found in a significant percentage of human cancers, leading to constitutively active signaling. By preventing the membrane localization of Ras, FTase-IN-1 effectively abrogates its downstream signaling through pathways such as the Raf-MEK-ERK (MAPK) pathway, thereby inhibiting uncontrolled cell proliferation and promoting apoptosis in cancer cells.
Experimental Protocols
In Vitro Farnesyltransferase Inhibition Assay
This protocol outlines a general method for assessing the in vitro inhibitory activity of FTase-IN-1 against farnesyltransferase.
Materials:
-
Recombinant human farnesyltransferase
-
Farnesyl pyrophosphate (FPP)
-
Dansylated peptide substrate (e.g., Dansyl-GCVLS)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM KCl, 5 mM MgCl₂, 1 mM DTT)
-
FTase-IN-1
-
DMSO (for compound dilution)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of FTase-IN-1 in DMSO. Create a serial dilution of the compound in DMSO to generate a range of concentrations for IC₅₀ determination.
-
Assay Reaction:
-
In a 96-well black microplate, add the assay buffer.
-
Add the desired concentration of FTase-IN-1 or DMSO (vehicle control) to the appropriate wells.
-
Add the dansylated peptide substrate to all wells.
-
Initiate the reaction by adding farnesyl pyrophosphate to all wells.
-
The final reaction mixture should contain the enzyme, substrate, FPP, and the inhibitor at the desired concentrations.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes), protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the dansyl fluorophore (e.g., Ex: 340 nm, Em: 485 nm). The farnesylation of the dansylated peptide leads to an increase in fluorescence.
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of FTase-IN-1 compared to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.
-
Cell-Based Ras Farnesylation Inhibition Assay
This protocol provides a general framework for assessing the ability of FTase-IN-1 to inhibit Ras processing in a cellular context.
Materials:
-
Cancer cell line with known Ras dependency (e.g., H-Ras transformed NIH 3T3 cells)
-
Cell culture medium and supplements
-
FTase-IN-1
-
DMSO
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against Ras (specific for the un-farnesylated form if available, or a pan-Ras antibody)
-
Secondary antibody conjugated to HRP
-
SDS-PAGE gels and Western blotting apparatus
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with increasing concentrations of FTase-IN-1 or DMSO (vehicle control) for a specified duration (e.g., 24-48 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer on ice.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE. Unprocessed (un-farnesylated) Ras will migrate slower than the processed (farnesylated) form.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Incubate the membrane with the primary antibody against Ras.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the shift in the molecular weight of Ras. An accumulation of the higher molecular weight, unprocessed form of Ras indicates inhibition of farnesylation.
-
Quantify the band intensities to determine the dose-dependent effect of FTase-IN-1 on Ras processing.
-
Conclusion
FTase-IN-1 is a valuable research tool for investigating the role of farnesyltransferase and the Ras signaling pathway in various biological processes, particularly in the context of cancer. Its high potency, selectivity, and cell permeability make it a suitable compound for both in vitro and cell-based studies. The information and protocols provided in this guide are intended to facilitate further research and drug development efforts targeting farnesyltransferase.
